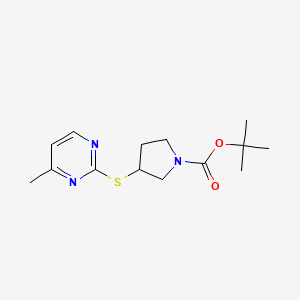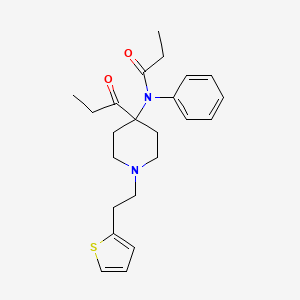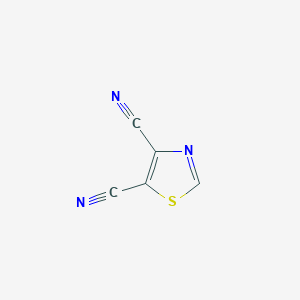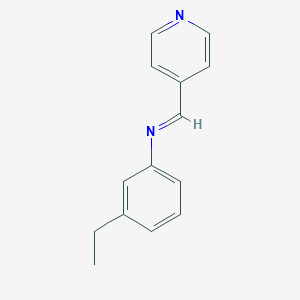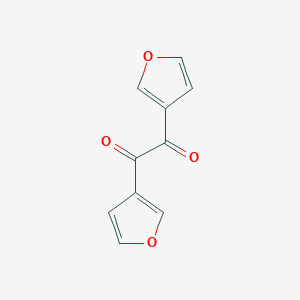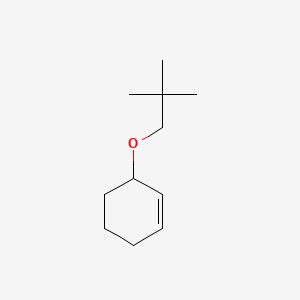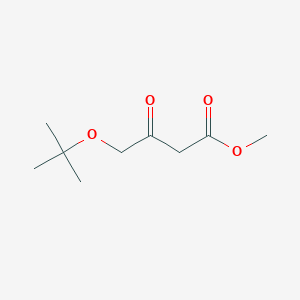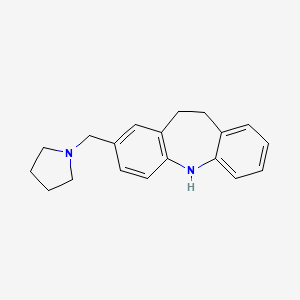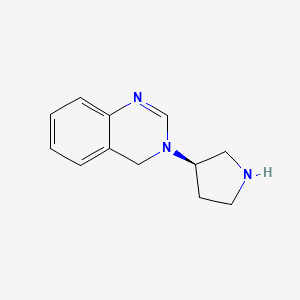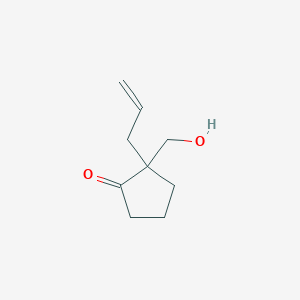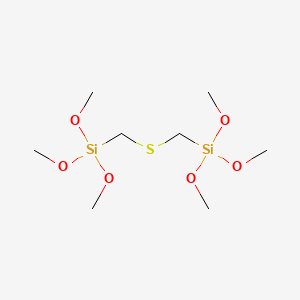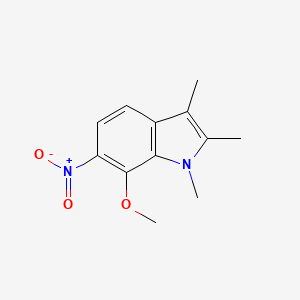
7-Methoxy-1,2,3-trimethyl-6-nitro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-1,2,3-trimethyl-6-nitro-1H-indole is a heterocyclic compound with the molecular formula C₁₂H₁₄N₂O₃ and a molecular weight of 234.25 g/mol This compound is characterized by the presence of a methoxy group at the 7th position, three methyl groups at the 1st, 2nd, and 3rd positions, and a nitro group at the 6th position on the indole ring
Métodos De Preparación
The synthesis of 7-Methoxy-1,2,3-trimethyl-6-nitro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which utilizes cyclohexanone and phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This method provides a good yield of the desired indole derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
7-Methoxy-1,2,3-trimethyl-6-nitro-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen, palladium on carbon, and methanesulfonic acid. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-Methoxy-1,2,3-trimethyl-6-nitro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of photochromic dyes and optical data storage devices.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-1,2,3-trimethyl-6-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group enhances the compound’s overall quantum yield, making it effective in photochemical systems . The compound’s ability to undergo photoisomerization and thermal reactions is crucial for its applications in optical devices .
Comparación Con Compuestos Similares
7-Methoxy-1,2,3-trimethyl-6-nitro-1H-indole can be compared with similar compounds such as:
- 7-Methoxy-1,2,3-trimethyl-1H-indole
- 7-Methoxy-2,3-dimethyl-6-nitro-1H-indole
- 7-methoxy-3-nitro-1H-indole
- 5-methoxy-2,3-dimethyl-6-nitro-1H-indole These compounds share similar structural features but differ in the position and number of substituents, which can influence their chemical properties and applications.
Propiedades
Número CAS |
53918-88-0 |
|---|---|
Fórmula molecular |
C12H14N2O3 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
7-methoxy-1,2,3-trimethyl-6-nitroindole |
InChI |
InChI=1S/C12H14N2O3/c1-7-8(2)13(3)11-9(7)5-6-10(14(15)16)12(11)17-4/h5-6H,1-4H3 |
Clave InChI |
HRSSMGVUTYPSFO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C2=C1C=CC(=C2OC)[N+](=O)[O-])C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


